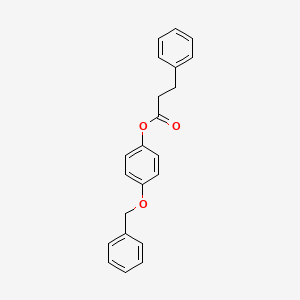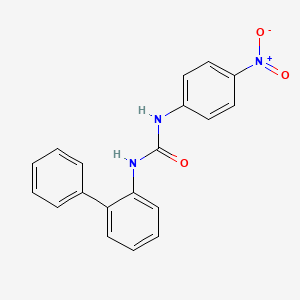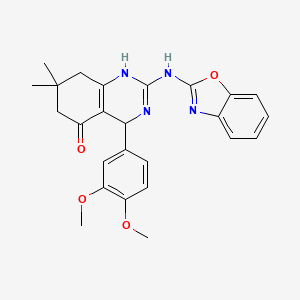
N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, also known as MMN-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMN-4 belongs to the class of piperazinecarboxamide derivatives, which have shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to bind to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to its anti-tumor activity, N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of heat shock proteins, which are involved in the protection of cancer cells from stress-induced apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to have low toxicity in normal cells, which is important for the development of safe and effective cancer therapies. However, the limitations of N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide include its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
For research in this area include the development of novel formulations of N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, investigation of its synergistic effects with other anti-cancer agents, and exploration of its potential applications in other diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the anti-tumor activity of N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-14-3-8-18(27-2)17(13-14)20-19(24)22-11-9-21(10-12-22)15-4-6-16(7-5-15)23(25)26/h3-8,13H,9-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSIFUGXNIAYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4131896.png)
![7-chloro-4-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B4131897.png)
![4-(3-hydroxy-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4131907.png)

![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131913.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4131919.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4131920.png)
![N-(2,4-dichlorophenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4131923.png)


![N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide](/img/structure/B4131945.png)
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide](/img/structure/B4131950.png)
![2-methoxy-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4131952.png)
